GW-791343

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GW791343 es un compuesto orgánico sintético conocido como un modulador alostérico negativo del receptor humano P2X7. El receptor P2X7 es un canal catiónico no selectivo activado por trifosfato de adenosina extracelular (ATP). GW791343 se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del dolor crónico y la inflamación .

Métodos De Preparación

La preparación de GW791343 involucra rutas sintéticas que incluyen la formación de [2-metil-5-(1-piperazinilmetil)fenil]acetamida trihidrocloruro. El compuesto se sintetiza a través de una serie de reacciones químicas, incluida la formación de enlaces amida y pasos de purificación posteriores. Las condiciones de reacción específicas y los métodos de producción industrial son propietarios y no se divulgan públicamente .

Análisis De Reacciones Químicas

Chemical Profile and Structural Features

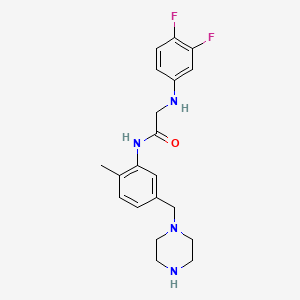

GW-791343 (C₂₀H₂₄F₂N₄O) is a synthetic organic compound with a molecular weight of 374.4 g/mol. Its hydrochloride salt (C₂₀H₂₇Cl₃F₂N₄O) has a molecular weight of 483.8 g/mol . Key structural elements include:

-

Core structure : A 2-[(3,4-difluorophenyl)amino]-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide backbone .

-

Functional groups : Fluorinated aromatic rings, acetamide linkage, and a piperazine moiety .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₄F₂N₄O (free base) | |

| CAS Number | 1019779-04-4 (free base) | |

| pIC₅₀ (Human P2X7) | 6.9 - 7.2 |

Species-Specific Allosteric Modulation

This compound exhibits opposing effects depending on the species:

-

Human P2X7 : Acts as a negative allosteric modulator (IC₅₀ = 0.4 µM) .

-

Rat P2X7 : Functions as a positive allosteric modulator , enhancing agonist responses .

Key Mechanistic Insights:

-

Binding Site : Does not compete with ATP at the orthosteric site but interacts with a distinct allosteric site .

-

Receptor Protection Studies : Co-incubation with decavanadate or PPADS (ATP-site antagonists) showed no competitive interaction, confirming allosteric modulation .

-

Species Selectivity : Residue Phe95 in human P2X7 (vs. Leu95 in rat) is critical for differential effects .

Antagonist Synergy and Competition

-

Compound-17 Interaction : this compound inhibits the slowly reversible blockade of human P2X7 by compound-17 and reduces [³H]-compound-17 binding, suggesting overlapping binding regions .

-

AZ11645373 and Compound-22 : At rat P2X7, this compound reduces compound-22 potency by 10-fold but has minimal impact on AZ11645373 .

Temperature Dependence

-

Rat P2X7 at 4°C : Prolonged pre-incubation (40 min) with this compound enhances positive modulation, indicating time-dependent binding kinetics .

Ethidium Accumulation Assays

-

Human P2X7 : Cells pre-treated with this compound showed reduced ATP-induced ethidium uptake (IC₅₀ = 0.4 µM) .

-

Rat P2X7 : Enhanced ethidium accumulation by 2.5-fold at 10 µM this compound .

| Parameter | Human P2X7 | Rat P2X7 |

|---|---|---|

| Agonist (ATP) | 1 mM | 300 µM |

| Modulation Type | Inhibition | Potentiation |

| Key Residue | Phe95 | Leu95 |

Implications for Drug Design

-

Species-Specific Targeting : Structural differences at residue 95 enable selective modulation for preclinical models .

-

Allosteric Site Exploitation : this compound’s non-competitive binding offers pathways to avoid ATP-site toxicity .

This compound serves as a pivotal tool for dissecting P2X7 receptor pharmacology, highlighting the importance of allosteric modulation in therapeutic development. Its species-specific effects underscore the need for careful model selection in translational research.

Aplicaciones Científicas De Investigación

Modulation of P2X7 Receptors

Mechanism of Action:

GW-791343 interacts with the P2X7 receptor, a ligand-gated ion channel activated by ATP. This receptor plays a crucial role in mediating pro-inflammatory cytokine release and has been linked to various pain conditions and neurodegenerative diseases. This compound has demonstrated an IC50 value of approximately 0.4 µM against human P2X7 receptors, indicating its potency in modulating receptor activity .

Species-Specific Activity:

- Human P2X7 Receptors: Acts as a negative allosteric modulator, inhibiting receptor activity.

- Rat P2X7 Receptors: Functions primarily as a positive allosteric modulator, enhancing agonist responses .

Pain Management

This compound's modulation of the P2X7 receptor suggests potential applications in managing chronic pain conditions. The receptor's involvement in pain signaling pathways makes it a target for developing analgesics. Studies have indicated that antagonists of P2X7 can alleviate neuropathic pain and inflammatory pain models .

Neurodegenerative Diseases

Research indicates that the P2X7 receptor is involved in neuroinflammation, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting this receptor, this compound may help reduce neuroinflammatory responses and protect neuronal health .

Inflammatory Conditions

The compound's ability to inhibit pro-inflammatory cytokine release positions it as a candidate for treating various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Its role in modulating immune responses could lead to new therapeutic strategies for these conditions .

Experimental Studies

Several studies have explored the effects of this compound on P2X7 receptors across different models:

Mecanismo De Acción

GW791343 ejerce sus efectos uniéndose a un sitio alostérico en el receptor P2X7, distinto del bolsillo de unión a ATP. Esta unión evita el estrechamiento del bolsillo de unión a fármacos y la arquitectura en forma de torreta durante la apertura del canal, inhibiendo así la activación del receptor. El compuesto actúa como un modulador alostérico negativo en humanos, reduciendo la respuesta del receptor al ATP. Sin embargo, en ratas, actúa como un modulador alostérico positivo, mejorando la respuesta del receptor .

Comparación Con Compuestos Similares

GW791343 se compara con otros moduladores del receptor P2X7, como:

Compuesto-17: Otro modulador alostérico negativo del receptor P2X7.

AZ10606120: Un antagonista conocido del receptor P2X7.

A740003: Otro antagonista del receptor P2X7 con propiedades de unión distintas.

A804598: Un potente antagonista del receptor P2X7.

JNJ47965567: Un antagonista selectivo del receptor P2X7.

GW791343 es único en sus efectos moduladores duales, actuando como un modulador alostérico negativo en humanos y un modulador alostérico positivo en ratas. Esta actividad específica de especie destaca su potencial para aplicaciones terapéuticas dirigidas .

Actividad Biológica

GW-791343 is a synthetic compound recognized for its role as an allosteric modulator of the purinergic P2X7 receptor, which is implicated in various physiological and pathological processes, particularly in inflammation and pain. This compound exhibits species-specific activity, functioning as a negative allosteric modulator of human P2X7 receptors while acting as a positive modulator for rat P2X7 receptors.

- Chemical Formula: C20H24F2N4O4 · 3HCl

- CAS Number: 309712-55-8

- Molecular Weight: 464.89 g/mol

- Purity: >99%

This compound operates by binding to allosteric sites on the P2X7 receptor, leading to modulation of receptor activity. Specifically, it has been shown to inhibit the receptor's function in humans (IC50 ~ 0.4 µM) while enhancing it in rats. This differential modulation is crucial for understanding its therapeutic potential across different species.

Inhibition of Human P2X7 Receptors

This compound demonstrates significant inhibitory effects on human P2X7 receptors, which are known to mediate pro-inflammatory cytokine release. The compound's pIC50 values range from 6.9 to 7.2, indicating a potent inhibitory action on these receptors:

| Receptor Type | Modulation Type | pIC50 Value | IC50 (µM) |

|---|---|---|---|

| Human P2X7 | Negative Allosteric | 6.9 - 7.2 | 0.4 |

| Rat P2X7 | Positive Allosteric | - | - |

Role in Inflammatory Conditions

The modulation of P2X7 receptors by this compound is particularly relevant in the context of inflammatory diseases. The receptor is implicated in the release of pro-inflammatory cytokines, making this compound a candidate for therapeutic intervention in conditions characterized by excessive inflammation.

Case Studies and Research Findings

-

Study on Cytokine Release:

A study demonstrated that this compound effectively reduced the release of IL-1β and TNF-α from activated immune cells, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. -

Neurological Implications:

Research indicates that this compound may enhance ATP rhythm, which could have implications for neurological disorders where ATP signaling is disrupted. -

Pain Models:

In rodent models of pain, this compound has been shown to alter pain responses significantly, supporting its role as a therapeutic agent for chronic pain management.

Comparative Analysis with Other Modulators

To illustrate the unique properties of this compound, a comparison with other known P2X7 modulators is provided:

| Modulator | Species Specificity | Modulation Type | pIC50 Value |

|---|---|---|---|

| This compound | Human/Rat | Negative/Positive | 6.9 - 7.2 |

| AZ116453 | Human | Negative | 6.5 |

| A740003 | Human | Positive | 6.8 |

Propiedades

Fórmula molecular |

C20H24F2N4O |

|---|---|

Peso molecular |

374.4 g/mol |

Nombre IUPAC |

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide |

InChI |

InChI=1S/C20H24F2N4O/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27) |

Clave InChI |

GRUWKTIRBBPZSD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F |

Sinónimos |

GW791343 N(2)-(3,4-difluorophenyl)-N(1)-(2-methyl-5-(1-piperazinylmethyl)phenyl)glycinamide dihydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.